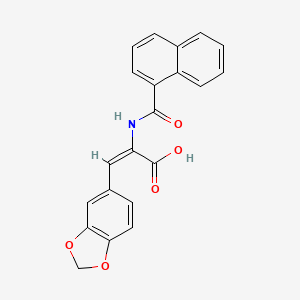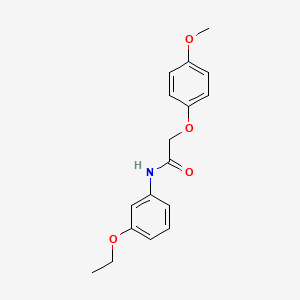
3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylic acid
描述
3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylic acid, commonly known as NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. NBOMe is known to produce powerful psychedelic effects similar to those of LSD, but with a shorter duration and a higher potency.
作用机制
NBOMe acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. It binds to the receptor and activates it, leading to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
NBOMe is known to produce a wide range of biochemical and physiological effects, including altered perception of time, space, and self, changes in mood and emotion, and alterations in thought processes and cognitive functions. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.
实验室实验的优点和局限性
One of the main advantages of using NBOMe in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of material required for experiments. However, one of the limitations of using NBOMe is its potential for toxicity, which can lead to adverse effects on the brain and other organs.
未来方向
There are several future directions for research on NBOMe, including the development of new analogs with improved pharmacological properties and the study of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of NBOMe on the brain and the potential risks associated with its use.
科学研究应用
NBOMe has been widely used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and perception.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-20(16-7-3-5-14-4-1-2-6-15(14)16)22-17(21(24)25)10-13-8-9-18-19(11-13)27-12-26-18/h1-11H,12H2,(H,22,23)(H,24,25)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFGSHYSMQQJX-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B4676544.png)
![N-[3-(1-adamantyloxy)propyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B4676546.png)

![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4676582.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4676586.png)
![1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4676591.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4676595.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676615.png)
![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cycloheptylacrylamide](/img/structure/B4676621.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4676627.png)
![3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}isoxazole-5-carboxamide](/img/structure/B4676633.png)